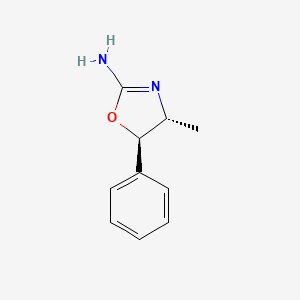
(4R,5R)-4-Methylaminorex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-Methylaminorex is a stimulant compound that belongs to the class of substituted oxazoline derivatives. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methylaminorex typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-1-phenylpropan-1-one with cyanogen bromide, followed by cyclization to form the oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4-Methylaminorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: Shares structural similarities and stimulant properties but differs in potency and duration of action.
Amphetamine: Another stimulant with a similar mechanism of action but distinct pharmacokinetic profile.
Phenmetrazine: A stimulant with comparable effects but different chemical structure.
Uniqueness
(4R,5R)-4-Methylaminorex is unique due to its specific stereochemistry, which influences its pharmacological effects and potency. Its oxazoline ring structure also sets it apart from other stimulants, contributing to its distinct chemical and biological properties.
Propiedades
Número CAS |
10189-63-6 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
Clave InChI |
LJQBMYDFWFGESC-APPZFPTMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES canónico |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















